2H-Pyran-2-acetic acid, alpha,5-diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxybutyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-, (alphaR,2R,3S,4R,5S,6R)-
CAS No.:
Cat. No.: VC13720605
Molecular Formula: C38H68O11
Molecular Weight: 700.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H68O11 |
|---|---|
| Molecular Weight | 700.9 g/mol |
| IUPAC Name | (2R)-2-[(2R,3S,4R,5S,6R)-5-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid |
| Standard InChI | InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29+,31-,32-,33+,35-,36+,37+,38+/m0/s1 |
| Standard InChI Key | NZJHONRWXITMMC-LPMSCSBASA-N |
| Isomeric SMILES | CCC[C@@H]([C@]1(C[C@H]([C@@](O1)([C@@]2(C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H]([C@H]([C@@H]([C@@](O3)([C@@H](CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
| SMILES | CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
| Canonical SMILES | CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Inostamycin A is characterized by a highly oxygenated, stereochemically complex framework. Key structural attributes include:
The molecule contains 12 stereogenic centers, contributing to its conformational rigidity and specificity in biological interactions .
Stereochemical Configuration
Critical stereochemical features include:
-
C20 and C16 quaternary carbons, installed via diastereoselective transmetallation reactions during synthesis .
-
A tetrahydropyran core linked to bifuran and oxolane subunits, facilitating membrane permeability .
Synthesis and Structural Elucidation
Total Synthesis
The first total synthesis of Inostamycin A was achieved in 2016 through a retrosynthetic strategy involving aldol condensation and stereocontrolled fragment coupling :
Key Steps:
-
Aldol Condensation: Coupling of aldehyde 3 and ethyl ketone 4 via lithium enolate formation, achieving anti-stereoselectivity .
-
Transmetallation: Use of LaCl₃ to install quaternary carbons at C20 and C16 through iodide-to-ketone additions .
-
Functional Group Manipulation: Sequential oxidation, reduction, and protection steps to assemble the polyether backbone .
Table 1: Synthesis Highlights
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldol Coupling | LiHMDS, THF, -78°C | 72 | |
| C20 Quaternary Center | LaCl₃, ZnEt₂, Et₂O | 85 | |
| Final Deprotection | TFA, CH₂Cl₂ | 91 |
Pharmacological Activities
Anticancer Mechanisms
Inostamycin A exhibits multimodal anticancer effects:
Inhibition of Phosphatidylinositol Turnover
-
Target: CDP-diacylglycerol:inositol transferase (IC₅₀ = 0.02 µg/ml in vitro) .
-
Effect: Suppresses phosphatidylinositol synthesis, leading to G₁ cell cycle arrest via cyclin D1 downregulation .
Apoptosis Potentiation
-
TRAIL Synergy: Upregulates DR5 expression, enhancing caspase-3 activation in HCT116 colorectal cancer cells (3-fold increase in apoptosis at 0.5 µg/ml) .
-
Paclitaxel Chemosensitization: Reduces paclitaxel IC₅₀ in Ms-1 lung carcinoma cells from 10 nM to 2.5 nM .
Table 2: Anticancer Activity Profile
| Cell Line | Effect | IC₅₀ (µg/ml) | Reference |
|---|---|---|---|
| A431 (epidermoid) | Inhibition of PI turnover | 0.5 | |
| HCT116 (colon) | TRAIL-induced apoptosis enhancement | 0.3 | |
| Ms-1 (lung) | G₁ arrest induction | 0.1 |
Antimicrobial Activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume